Methyl tributyl ammonium fluoride

Description

Evolution of Phase Transfer Catalysis in Organic Transformations

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgscienceinfo.com The concept, which gained significant traction in the 1970s, involves a catalyst that transports a reactant from one phase to another, enabling the reaction to proceed. scienceinfo.comacs.orgbiomedres.us

Initially, simple quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride and tetrabutylammonium (B224687) bromide were employed. wikipedia.org These catalysts function by exchanging their anion with the reacting anion in the aqueous phase. The resulting ion pair, being lipophilic, can then migrate into the organic phase to react with the organic substrate. scienceinfo.com Over the years, the field has evolved to include a wide array of catalysts with tailored properties, including phosphonium (B103445) salts, crown ethers, and cryptands, each offering specific advantages in terms of reactivity and selectivity. acs.org The development of solid-liquid PTC further expanded the scope of this methodology. acs.org

The application of PTC has become widespread across various sectors, including the synthesis of polymers, pharmaceuticals, and agrochemicals, due to its operational simplicity, mild reaction conditions, and often improved yields and selectivities. biomedres.usfzgxjckxxb.com

Significance of Methyl Tributyl Ammonium Fluoride (B91410) as a Catalytic and Reagent Species

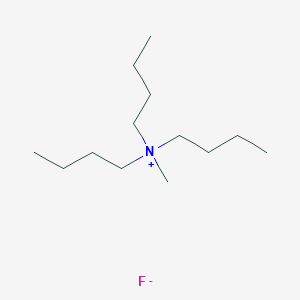

Methyl tributyl ammonium fluoride holds a notable position within the family of quaternary ammonium fluorides. Its structure, featuring a methyl group and three butyl groups attached to the nitrogen center, provides a balance of lipophilicity and reactivity. This allows it to effectively function as a phase transfer catalyst in various reactions. quickcompany.ingoogleapis.com

Beyond its catalytic role, this compound serves as a valuable source of "naked" fluoride ions in anhydrous organic solvents. The fluoride ion, being small and highly electronegative, is strongly solvated by protic solvents like water, which significantly diminishes its nucleophilicity. By using a quaternary ammonium salt like this compound in an aprotic solvent, the fluoride ion becomes highly reactive, enabling a range of synthetic transformations that are otherwise difficult to achieve. These include nucleophilic substitution (SN2) reactions to form alkyl fluorides, desilylation reactions, and acting as a base in various condensation and elimination reactions.

Overview of Research Trajectories for this compound

Current research involving this compound and related quaternary ammonium fluorides is following several key trajectories. One major area of focus is the development of more efficient and selective fluorination reactions. This includes the design of new catalysts and the optimization of reaction conditions to achieve higher yields and stereoselectivity.

Another significant trend is the application of these reagents in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, this compound has been cited as a phase transfer catalyst in the synthesis of the fungicide Trifloxystrobin. googleapis.comgoogle.com

Furthermore, there is a growing interest in the development of more sustainable and "green" chemical processes. fzgxjckxxb.com In this context, the use of phase transfer catalysts like this compound is advantageous as it can reduce the need for harsh reaction conditions and volatile organic solvents. wikipedia.orgfzgxjckxxb.com Research into recyclable and supported phase transfer catalysts is also an active area, aiming to improve the economic and environmental viability of these processes. biomedres.us The broader class of quaternary ammonium compounds is also seeing increased use in disinfectants and sanitizers, driving market growth. marketresearchfuture.comemergenresearch.com However, this increased usage has also led to concerns about their environmental fate and potential for antimicrobial resistance. nih.gov

Interactive Data Table: Applications of this compound

| Application | Reaction Type | Role of this compound |

| Synthesis of Trifloxystrobin | Nucleophilic Substitution | Phase Transfer Catalyst |

| General Organic Synthesis | Various | Phase Transfer Catalyst / Fluoride Source |

Interactive Data Table: Related Quaternary Ammonium Salts in Phase Transfer Catalysis

| Compound Name | Abbreviation | Common Applications |

| Benzyltriethylammonium chloride | TEBAC | General phase transfer catalysis |

| Tetrabutylammonium bromide | TBAB | General phase transfer catalysis |

| Methyltricaprylammonium chloride | Aliquat 336 | Industrial phase transfer catalysis |

| Tetrabutylammonium fluoride | TBAF | Fluoride source, desilylation agent |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

60435-95-2 |

|---|---|

Molecular Formula |

C13H30FN |

Molecular Weight |

219.38 g/mol |

IUPAC Name |

tributyl(methyl)azanium;fluoride |

InChI |

InChI=1S/C13H30N.FH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XJMFORMFPOEHCH-UHFFFAOYSA-M |

SMILES |

CCCC[N+](C)(CCCC)CCCC.[F-] |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[F-] |

Origin of Product |

United States |

Synthesis and Advanced Preparation Methods of Methyl Tributyl Ammonium Fluoride

Synthetic Pathways for Tetraalkylammonium Fluorides

The generation of tetraalkylammonium fluorides, including methyl tributyl ammonium (B1175870) fluoride (B91410), predominantly follows two well-established routes: anion exchange methodologies and direct quaternization techniques.

Anion Exchange Methodologies

Anion exchange is a common and effective method for the synthesis of tetraalkylammonium fluorides. This process typically involves the use of a precursor salt, such as methyl tributyl ammonium chloride or bromide, which is then passed through an anion exchange resin. nih.govresearchgate.net

The fundamental principle of this technique is the replacement of the halide anion (e.g., Cl⁻, Br⁻, I⁻) of the quaternary ammonium salt with a fluoride anion (F⁻). Strong base anion exchange resins, such as Amberlite® IRA-402, which contains a quaternary trimethylammonium functional group, are often employed for this purpose. researchgate.netmdpi.com The resin is first conditioned with a fluoride source, such as a potassium fluoride (KF) or hydrofluoric acid (HF) solution, to saturate the exchange sites with fluoride ions. nih.gov Subsequently, a solution of the methyl tributyl ammonium halide is passed through the resin bed. The fluoride ions on the resin are exchanged for the halide ions in the solution, resulting in the formation of methyl tributyl ammonium fluoride in the eluent.

A patent for the preparation of tetrabutylammonium (B224687) fluoride trihydrate describes a similar principle, where tetrabutylammonium bromide is reacted with potassium fluoride in water, followed by crystallization. cetjournal.itfrontiersin.org This method avoids the use of ion exchange columns and corrosive hydrofluoric acid, presenting a greener alternative. cetjournal.it

Table 1: Anion Exchange Resins for Quaternary Ammonium Salt Synthesis

| Resin Name | Functional Group | Manufacturer | Application Notes |

| Amberlite® IRA-402 | Quaternary Trimethylammonium | Thermo Scientific | Strongly basic, used in the synthesis of various quaternary ammonium salts. researchgate.netmdpi.com |

| Indion FR 10 | Chelating Resin | - | Shows high selectivity for fluoride removal. nih.gov |

| Ceralite IRA 400 | Anion-Exchange Resin | - | Compared for defluoridation capacity. nih.gov |

This table is generated based on data from scientific literature and may not be exhaustive.

Direct Quaternization Techniques

Direct quaternization, most notably the Menschutkin reaction, provides a direct route to quaternary ammonium salts. nih.govrsc.orgpsu.edu This method involves the reaction of a tertiary amine with an alkyl halide. In the context of this compound synthesis, this would ideally involve the reaction of tributylamine (B1682462) with a methylating agent containing fluoride, such as methyl fluoride. However, due to the low reactivity of methyl fluoride, a more common approach is the quaternization of tributylamine with a more reactive methylating agent like methyl iodide to form methyl tributyl ammonium iodide, which can then undergo anion exchange as described previously. rsc.orgpsu.edu

The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is significantly influenced by the solvent, with polar aprotic solvents like DMSO and acetonitrile (B52724) generally favoring the reaction. nih.gov Kinetic studies of the reaction between triethylamine (B128534) and methyl iodide in various solvents have shown that the rate constants and activation parameters are highly dependent on the solvent mixture. rsc.orgpsu.edu

A study on the microwave-assisted synthesis of methylcarbonate (B8334205) salts demonstrated the conversion of tributylamine to tributylmethylammonium (B1194469) methylcarbonate using dimethyl carbonate as a methylating agent. The reaction required elevated temperatures (140-160 °C) to achieve high conversion, highlighting the influence of reaction conditions on the quaternization of tributylamine. researchgate.net

Strategies for Enhancing Purity and Stability of this compound

The purity and stability of this compound are critical for its applications, particularly in electrochemical systems like fluoride-ion batteries. Impurities such as water and halide ions can significantly impact its performance.

A primary challenge in the preparation of quaternary ammonium fluorides is their hygroscopic nature. The presence of water can lead to the formation of hydrated salts and affect the reactivity of the "naked" fluoride ion. mdpi.com Purification strategies often involve rigorous drying procedures. For instance, anhydrous tetrabutylammonium fluoride (TBAF) can be prepared by drying its hydrated form under reduced pressure at elevated temperatures. ulisboa.pt

Crystallization is another key technique for purification. The formation of a charged quaternary ammonium salt in a solvent with a relatively low dielectric constant can lead to its precipitation, which simplifies its separation from the reaction mixture. nih.gov The choice of solvent and counterion can significantly influence the melting point and solubility of asymmetric quaternary ammonium salts, which can be leveraged for purification by crystallization. acs.org

The thermal stability of asymmetric quaternary ammonium fluorides is a crucial consideration. Studies have shown that the stability of these salts can decrease with increasing size of the cation. rsc.orgpsu.edu The decomposition of asymmetric quaternary ammonium fluorides often proceeds through the formation of a tertiary amine and fluoromethane, a process known as the reverse Menschutkin reaction. rsc.orgpsu.edu Research on novel asymmetric anhydrous quaternary ammonium fluorides for fluoride-ion batteries has highlighted a trade-off between ionic conductivity and thermostability, where larger cations lead to higher conductivity but lower thermal stability. rsc.orgpsu.edursc.org

Table 2: Thermal Stability of Selected Asymmetric Quaternary Ammonium Fluorides

| Compound | Decomposition Onset Temperature (°C) | Decomposition Products | Reference |

| MeDMBF | 108 | Tertiary Amine, Fluoromethane | rsc.org |

| Np₂F | < 108 | Tertiary Amine, Fluoromethane | rsc.org |

| NpDMBF | < 108 | Tertiary Amine, Fluoromethane | rsc.org |

| NpADMF | < 108 | Tertiary Amine, Fluoromethane | rsc.org |

Data extracted from a study on asymmetric anhydrous quaternary ammonium fluoride electrolytes. MeDMBF, Np₂F, NpDMBF, and NpADMF are specific asymmetric quaternary ammonium fluorides studied in the referenced paper. rsc.org

Emerging Sustainable Synthesis Approaches for Quaternary Ammonium Catalysts

The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium catalysts to minimize environmental impact. nih.govnih.govresearchgate.net These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One sustainable strategy involves the use of biomass-derived materials as precursors or solvents. nih.govresearchgate.net For example, research has explored the synthesis of bio-based quaternary ammonium salts using anions from natural sources like gibberellic acid and L-tryptophan. researchgate.net The use of biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and isosorbide (B1672297) dimethyl ether in organic reactions is also gaining traction as a greener alternative to traditional petroleum-based solvents. nih.gov

Another key aspect of sustainable synthesis is the development of environmentally degradable quaternary ammonium salts. rsc.org By incorporating ester or thioether bonds into the structure of the quaternary ammonium compound, researchers have created molecules that can degrade in aqueous environments, reducing their persistence and potential long-term environmental impact. rsc.org

Life cycle assessment (LCA) is a tool being used to evaluate the environmental performance of catalyst synthesis routes. cetjournal.itresearchgate.netmdpi.comrsc.org By analyzing the entire life cycle of a catalyst, from raw material extraction to disposal, LCA can identify areas for improvement and guide the development of more sustainable processes. mdpi.com For phase-transfer catalysts, this includes assessing the environmental impact of the synthesis of the catalyst itself, as well as its use in chemical processes. researchgate.net

Catalytic Efficacy of Methyl Tributyl Ammonium Fluoride in Organic Reactions

Mechanistic Investigations of Methyl Tributyl Ammonium (B1175870) Fluoride (B91410) as a Phase Transfer Catalyst

Detailed mechanistic studies elucidating the behavior of methyl tributyl ammonium fluoride at the interface of immiscible phases, its transport mechanisms, and the specific role of its fluoride anion in activating reacting species are not available in published scientific literature. While it is logical to presume that its function would be analogous to other quaternary ammonium salts in phase transfer catalysis—transporting anions from an aqueous or solid phase to an organic phase—specific experimental data to support this for this compound is absent.

Interfacial Phenomena and Transport Mechanisms

There is no available research dedicated to the interfacial phenomena and transport mechanisms specifically involving this compound.

Role of Fluoride Anion Activation in Phase Transfer Systems

Similarly, while the high basicity and nucleophilicity of the "naked" fluoride ion, facilitated by the large quaternary ammonium cation, is a known principle in phase transfer catalysis, specific studies quantifying this effect with this compound as the catalyst are not found in the accessible literature.

Catalytic Activity in Elimination Reactions

Detailed research findings specifically on the use of this compound as a catalyst in elimination reactions, such as dehydrohalogenations or dehydrations, are scarce. Generally, quaternary ammonium fluorides act as a source of "naked" fluoride ions, which are strong bases and can promote elimination reactions. The fluoride ion abstracts a proton, leading to the formation of a double bond and the elimination of a leaving group. The efficiency of this process can be influenced by the nature of the cation, the solvent, and the reaction temperature. However, specific data, including reaction yields and conditions for this compound, are not readily found in published studies.

Facilitation of Condensation and Addition Reactions by this compound

Similarly, while quaternary ammonium fluorides are known to catalyze various condensation and addition reactions, specific examples and detailed research findings for this compound are limited. These reactions often rely on the basicity of the fluoride ion to generate a nucleophile, which then attacks an electrophilic center.

For instance, in condensation reactions like the aldol (B89426) or Knoevenagel condensation, the fluoride ion can deprotonate a carbon acid to form a carbanion, which then adds to a carbonyl compound. The subsequent dehydration step can also be facilitated by the basic catalyst.

In addition reactions , such as the Michael addition, the fluoride ion can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The role of the quaternary ammonium cation is to enhance the solubility and reactivity of the fluoride salt in organic solvents.

While it is plausible that this compound could catalyze these transformations in a manner analogous to other quaternary ammonium fluorides, the absence of specific research data prevents a detailed discussion of its efficacy, including the creation of data tables with reaction substrates, conditions, and product yields.

Methyl Tributyl Ammonium Fluoride As a Fluoride Reagent in Strategic Organic Synthesis

Nucleophilic Fluorination and Fluoroalkylation Reactions

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cn Quaternary ammonium (B1175870) fluorides are premier reagents for achieving this transformation via nucleophilic pathways. numberanalytics.com Anhydrous forms of these salts are particularly aggressive fluorinating agents, enabling reactions that are difficult with other fluoride (B91410) sources. researchgate.net

Methyl tributyl ammonium fluoride and its analogs are effective reagents for the synthesis of organofluorine compounds through nucleophilic substitution reactions (typically SN2 or SNAr mechanisms). acsgcipr.org In these processes, a good leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate), is displaced by the fluoride ion.

Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) readily fluorinates primary alkyl halides, tosylates, and mesylates, often at or below room temperature. acsgcipr.org The reactions are typically conducted in polar aprotic solvents like acetonitrile (B52724) or DMSO. acsgcipr.org In the realm of aromatic chemistry, TBAF facilitates halogen exchange (Halex) reactions and the fluorodenitration of activated nitroaromatic compounds, producing aryl fluorides in high yields under surprisingly mild conditions. researchgate.netacsgcipr.org A key advantage of this method is its compatibility with various functional groups, including esters, aldehydes, and ketones. acsgcipr.org

Table 1: Examples of Nucleophilic Fluorination using Tetrabutylammonium Fluoride (TBAF)

| Substrate | Leaving Group | Reagent | Product | Yield | Reference |

| 1-Bromooctane | Bromide | Anhydrous TBAF | 1-Fluorooctane | High | acsgcipr.org |

| Octyl tosylate | Tosylate | Anhydrous TBAF | Octyl fluoride | High | acsgcipr.org |

| 1-Chloro-2,4-dinitrobenzene | Chloride | Anhydrous TBAF | 1-Fluoro-2,4-dinitrobenzene | Excellent | researchgate.net |

| 1,2-Dinitrobenzene | Nitrite | Anhydrous TBAF | 1-Fluoro-2-nitrobenzene | High | researchgate.net |

This table presents representative examples of nucleophilic fluorination reactions. Yields are described qualitatively as reported in the sources.

The use of quaternary ammonium fluorides allows for a high degree of control over the outcome of fluorination reactions. In nucleophilic substitution reactions following an SN2 mechanism, the reaction inherently proceeds with an inversion of stereochemistry at the reacting carbon center. The compact transition state required for this mechanism is facilitated by the reagent.

Quantum chemical analysis of a related quaternary ammonium salt, tri-(tert-butanol)-methylammonium fluoride, reveals that the cation plays a crucial role in the SN2 process. nih.gov The hydroxyl groups on the cation can act as a bifunctional 'anchor,' forming hydrogen bonds with both the incoming fluoride nucleophile and the tosylate leaving group. nih.gov This coordination creates a highly organized, compact transition state that promotes a facile SN2 reaction, thereby ensuring predictable stereochemical inversion. nih.gov This mechanistic insight helps explain the high stereoselectivity often observed in fluorinations with this class of reagents.

Fluoride-Mediated Deprotection and Desilylation Reactions

One of the most widespread applications of this compound and its analogs is the cleavage of silyl (B83357) ether protecting groups. nih.govorgsyn.org Silyl ethers, such as the tert-butyldimethylsilyl (TBS) ether, are extensively used to protect hydroxyl groups in complex multistep syntheses due to their ease of installation and stability. nih.gov Fluoride ions are exceptionally effective for their removal because of the high strength of the silicon-fluorine (Si-F) bond that is formed during the reaction.

The process is a nucleophilic attack by the fluoride ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond and liberation of the free alcohol. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation due to its excellent solubility in organic solvents like tetrahydrofuran (B95107) (THF), which allows the reaction to proceed under homogeneous and mild conditions. orgsyn.orgycmou.ac.in This method is often chemoselective, leaving other sensitive functional groups in the molecule intact. orgsyn.org The utility of TBAF extends to the deprotection of silyl groups on various functionalities, including phenols, carboxylic acids, and amines, as well as in nucleotide chemistry for the removal of protecting groups like phenyl and cyanoethyl from phosphate (B84403) triesters. nih.govnih.gov

Table 2: Examples of TBAF-Mediated Deprotection Reactions

| Protected Substrate | Silyl Group | Reagent | Product | Application | Reference |

| TBS-protected phenol | tert-Butyldimethylsilyl (TBS) | TBAF | Phenol | General Deprotection | orgsyn.org |

| Penta-TBS enone | tert-Butyldimethylsilyl (TBS) | TBAF | Polycyclic ketal precursor | Halichondrin Synthesis | nih.gov |

| Protected nucleotide | Cyanoethyl | TBAF | Deprotected nucleotide | Nucleotide Synthesis | nih.gov |

| Silylacetylene | Trimethylsilyl (TMS) | TBAF | Terminal alkyne (in situ) | Nucleophilic Addition | researchgate.net |

This table illustrates the versatility of TBAF in cleaving various silyl and other protecting groups from different classes of molecules.

Role of the Fluoride Anion as a Non-Nucleophilic Base

Beyond its role as a nucleophile, the fluoride ion from reagents like TBAF can function as a mild, non-nucleophilic base. nih.govguidechem.com This basicity is sufficient to deprotonate a variety of acidic protons, thereby catalyzing reactions where the fluoride itself is not incorporated into the final product. This dual reactivity makes it a versatile tool in the synthetic chemist's arsenal. researchgate.net

TBAF has been shown to remarkably accelerate the N9-alkylation of purine (B94841) rings with organic halides at room temperature, a reaction that traditionally requires stronger basic conditions. nih.gov Similarly, it promotes N- and O-methylation reactions and can be more effective than traditional bases like sodium hydride in certain cases. nih.gov Other examples of its utility as a base catalyst include:

Promoting condensation reactions to form products like 2-arylbenzothiazoles. ycmou.ac.in

Mediating aldol (B89426) and Michael-type addition reactions. guidechem.com

Facilitating esterification of carboxylic acids with alkyl halides. researchgate.net

Catalyzing the synthesis of 4-aryl-1H-1,2,3-triazoles via cycloaddition. guidechem.com

The ability of the fluoride ion to act as a base is a key feature that enables a wide range of organic transformations under mild, organic-soluble conditions. ycmou.ac.in

Theoretical and Spectroscopic Investigations of Methyl Tributyl Ammonium Fluoride

Computational Chemistry Approaches to Understanding Fluoride (B91410) Anion Reactivity

Computational chemistry serves as a powerful tool to elucidate the intricate factors governing the reactivity of the fluoride anion, which is notoriously challenging to study experimentally due to its high reactivity and strong solvation.

Density Functional Theory (DFT) has been widely employed to investigate the solvation of the fluoride anion and the activation of its nucleophilic character. The high charge density of the fluoride anion leads to strong interactions with solvent molecules, significantly influencing its reactivity.

DFT calculations have shown that the "nakedness" of the fluoride anion is a critical factor in its reactivity. mdpi.com In protic solvents like methanol (B129727), the fluoride anion forms strong hydrogen bonds, which stabilize the anion but also reduce its nucleophilicity. DFT studies on the solvation of the fluoride anion by methanol have revealed that the anion can be solvated by multiple methanol molecules, with the strong hydrogen-bond interactions leading to significant shifts in the O-H stretching frequencies. researchgate.net In aprotic solvents, the solvation is weaker, leading to a more "naked" and consequently more reactive fluoride anion.

Theoretical studies on the nucleophilic aromatic substitution (SNAr) reactions involving tetraalkylammonium fluorides have provided insights into the influence of the solvent's polarity on reactivity. mdpi.com These studies highlight that less polar solvents can enhance the reactivity of the fluoride anion by reducing the degree of solvation.

Table 1: Illustrative DFT Calculated Interaction Energies for Fluoride Anion with Solvents

| Solvent | Interaction Energy (kcal/mol) | Reference Compound |

| Methanol | -26.8 | F⁻(CH₃OH) |

| Acetonitrile (B52724) | -21.5 | F⁻(CH₃CN) |

| Water | -25.6 | F⁻(H₂O) |

Note: The data in this table is illustrative and based on DFT calculations for the fluoride anion with individual solvent molecules. The actual interaction energies in bulk solution are more complex. The values are representative of the trend of strong interaction in protic solvents.

MD simulations of aqueous solutions containing tetraalkylammonium (TAA) cations have shown that the nature of the cation significantly affects ion hydration and ion-ion interactions. rsc.org For instance, simulations of tetrabutylammonium (B224687) (TBA⁺) in water indicate that water molecules can penetrate between the hydrocarbon arms of the cation. rsc.org This penetrability influences the proximity and interaction of the cation with the anion.

In the case of methyl tributyl ammonium (B1175870) fluoride, MD simulations would be expected to show a complex interplay between the hydrophobic interactions of the butyl chains and the electrostatic interactions between the charged headgroup and the fluoride anion. The asymmetry of the cation, with one methyl and three butyl groups, would likely lead to specific orientational preferences in the ion pair and its solvation shell. rsc.orgnih.gov

Table 2: Illustrative Properties from Molecular Dynamics Simulations of Tetraalkylammonium Salts in Water

| Property | Tetramethylammonium (TMA⁺) | Tetrabutylammonium (TBA⁺) |

| Cation-Anion (Br⁻) Distance (Å) | ~4.5 | ~5.0 |

| Cation Hydration Number | ~20-25 | ~20-25 (penetrating water) |

| Cation Diffusion Coefficient (10⁻⁵ cm²/s) | ~1.0 | ~0.5 |

Note: This table presents illustrative data from MD simulations of tetraalkylammonium bromides in water to highlight the influence of alkyl chain length on ion properties. rsc.orgacs.org The behavior of methyl tributyl ammonium fluoride would be influenced by both its methyl and butyl groups.

Spectroscopic Characterization of this compound in Solution

Spectroscopic techniques are indispensable for probing the structure and interactions of this compound in solution at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the local chemical environment of both the cation and the anion. ¹H and ¹³C NMR can provide detailed information about the conformation of the methyl tributyl ammonium cation, while ¹⁹F NMR is highly sensitive to the interactions involving the fluoride anion.

¹⁹F NMR is particularly informative for studying fluoride salts. The chemical shift of the fluoride anion is highly dependent on its solvation state and the extent of ion pairing. nih.gov A more "naked" fluoride anion, with weaker interactions with the solvent and cation, typically resonates at a different frequency compared to a strongly solvated or tightly ion-paired fluoride.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for the Methyltributylammonium Cation

| Nucleus | Assignment | Chemical Shift (ppm) | Solvent | Reference Compound |

| ¹H | N-CH ₃ | ~3.1 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹H | N-CH ₂(CH₂)₂CH₃ | ~3.3 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹H | N-CH₂CH ₂CH₂CH₃ | ~1.7 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹H | N-(CH₂)₂CH ₂CH₃ | ~1.4 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹H | N-(CH₂)₃CH ₃ | ~1.0 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹³C | N-C H₃ | ~48.0 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹³C | N-C H₂(CH₂)₂CH₃ | ~60.0 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹³C | N-CH₂C H₂CH₂CH₃ | ~24.0 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹³C | N-(CH₂)₂C H₂CH₃ | ~20.0 | CDCl₃ | Methyl tributyl ammonium chloride |

| ¹³C | N-(CH₂)₃C H₃ | ~13.8 | CDCl₃ | Methyl tributyl ammonium chloride |

Note: This data is for Methyl tributyl ammonium chloride and serves as an approximation for the cation's chemical shifts. chemicalbook.com The presence of the fluoride anion would likely induce small shifts in these values due to different ion pairing interactions.

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of both the cation and the anion, providing direct insight into the strength of intermolecular interactions.

The vibrational frequency of the fluoride anion itself is not directly observable in standard IR and Raman spectroscopy due to its single-atom nature. However, its interaction with the cation and solvent molecules gives rise to new vibrational modes. The cation-anion stretching vibration, typically observed in the far-infrared region, is a direct probe of the ion pair interaction strength. For tetraalkylammonium halides, these bands are often very strong. researchgate.netrsc.org

The vibrational modes of the methyl tributyl ammonium cation, particularly those of the C-H bonds adjacent to the nitrogen atom, can also be perturbed by the presence of the fluoride anion. Changes in the frequencies and intensities of these bands in IR and Raman spectra can provide information about the proximity and strength of the cation-anion interaction.

Table 4: Illustrative Vibrational Frequencies for a Tetraalkylammonium Halide

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference Compound |

| Cation-Anion Stretch | ~100 - 150 | Far-IR | Tetrabutylammonium Halides |

| C-H Stretching (alkyl) | ~2800 - 3000 | IR, Raman | Tetrabutylammonium Fluoride |

| C-N Stretching | ~900 - 1000 | IR, Raman | Tetrabutylammonium Fluoride |

Note: This table provides a general range for the vibrational frequencies of tetraalkylammonium halides based on data for tetrabutylammonium salts. chemicalbook.com The exact frequencies for this compound would depend on its specific structure and environment.

Advanced Methodologies for Mechanistic Elucidation of Methyl Tributyl Ammonium Fluoride Catalysis

Kinetic Analysis of Reaction Pathways Involving Methyl Tributyl Ammonium (B1175870) Fluoride (B91410)

Key Objectives of Kinetic Analysis:

Determination of the Rate Law: The first step would be to establish the mathematical relationship between the reaction rate and the concentrations of the reactants, catalyst (Methyl tributyl ammonium fluoride), and any other species involved in the reaction. This provides insights into which species are involved in the rate-determining step.

Order of Reaction: By systematically varying the concentration of each reactant and the catalyst, the order of the reaction with respect to each component can be determined. This information is crucial for proposing a plausible reaction mechanism.

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) using the Arrhenius and Eyring equations. These parameters provide valuable information about the energy profile of the reaction and the nature of the transition state.

Hypothetical Kinetic Data for a Reaction Catalyzed by this compound:

To illustrate the type of data that would be generated, consider a hypothetical nucleophilic substitution reaction. The following table represents plausible kinetic data that could be obtained.

| Experiment | [Substrate] (M) | [Nucleophile] (M) | [this compound] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

From such data, one could infer the rate law and propose a mechanism consistent with the observed kinetics. For example, the data in the table suggests the reaction is first order in the substrate and the catalyst, and zero order in the nucleophile.

In-Situ Reaction Monitoring Techniques (e.g., in situ FTIR, NMR)

In-situ (in the reaction mixture) monitoring techniques are powerful for observing the progress of a reaction in real-time. These methods provide a continuous stream of data, allowing for the identification of transient intermediates and the tracking of reactant consumption and product formation without the need for quenching the reaction and taking samples.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring changes in functional groups throughout a reaction. For a reaction catalyzed by this compound, in-situ FTIR could be used to:

Track the disappearance of reactant-specific vibrational bands.

Observe the appearance of product-specific vibrational bands.

Potentially identify key intermediates that have distinct infrared absorptions.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for detailed structural elucidation. By running a reaction directly in an NMR tube, one can:

Monitor the signals of all hydrogen- (¹H NMR), carbon- (¹³C NMR), and fluorine-containing (¹⁹F NMR) species simultaneously.

Observe the formation and decay of intermediates, providing direct evidence for their existence.

Study the interaction between the Methyl tributyl ammonium cation and the fluoride anion, as well as their interactions with the substrate and solvent.

Illustrative Data from In-situ Monitoring:

The following table demonstrates the type of information that could be gathered from an in-situ NMR experiment for a hypothetical reaction.

| Time (minutes) | Reactant A ¹H Signal Integral | Product B ¹H Signal Integral | Intermediate C ¹H Signal Integral |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.10 | 0.05 |

| 30 | 0.50 | 0.40 | 0.10 |

| 60 | 0.20 | 0.75 | 0.05 |

| 120 | 0.05 | 0.95 | 0.00 |

This data would allow for the plotting of concentration profiles versus time, providing a detailed picture of the reaction progress.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), one can follow the fate of that specific atom in the products.

Applications in Mechanistic Elucidation:

Identifying Bond-Breaking and Bond-Forming Steps: By observing where the isotopic label ends up in the product molecule, it is possible to determine which bonds are broken and formed during the reaction.

Kinetic Isotope Effect (KIE): The rate of a reaction can be affected by isotopic substitution at or near the reaction center. Measuring the KIE (the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant) can provide strong evidence for the rate-determining step and the nature of the transition state. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization at the labeled position.

Hypothetical Isotopic Labeling Experiment:

Consider a hypothetical deprotonation reaction catalyzed by this compound.

| Reactant | Product | Observed Position of Deuterium Label |

| Substrate-d₁ | Product-d₁ | Label retained in the product, indicating the C-D bond was not broken. |

| Substrate-d₁ | Unlabeled Product | Label lost, suggesting the C-D bond was broken during the reaction. |

Such an experiment would be crucial in determining whether a specific C-H bond cleavage is part of the reaction mechanism.

Future Research Directions and Potential Applications of Methyl Tributyl Ammonium Fluoride

Integration into Flow Chemistry Systems for Continuous Synthesis

The integration of methyl tributyl ammonium (B1175870) fluoride (B91410) into continuous flow chemistry systems presents a promising avenue for future research. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for seamless scale-up. In this context, methyl tributyl ammonium fluoride could serve as a soluble fluoride source and base catalyst for a variety of organic transformations.

Future studies could focus on developing packed-bed reactors where this compound is utilized for continuous fluorination, deprotection, or condensation reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system could allow for the optimization of reaction conditions to maximize yield and minimize byproduct formation.

Table 1: Potential Advantages of this compound in Flow Chemistry

| Feature | Potential Advantage |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Improved Control | Precise manipulation of reaction parameters allows for fine-tuning of product selectivity and yield. |

| Increased Efficiency | Continuous processing can lead to higher throughput and reduced downtime compared to batch synthesis. |

| Automation | Flow systems can be automated for unattended operation and data logging. |

Development of Supported or Immobilized this compound Catalysts

To enhance the recyclability and ease of use of this compound, future research could explore its immobilization on solid supports. Supported catalysts offer the benefits of simplified product purification, reduced catalyst leaching, and the potential for use in continuous flow systems.

Various support materials could be investigated, including polymers, silica, and alumina. The choice of support and the method of immobilization would be critical in maintaining the catalytic activity and stability of the fluoride salt. Characterization of these supported catalysts would involve techniques such as solid-state NMR, FT-IR, and elemental analysis to confirm the successful immobilization and to understand the nature of the interaction between the ammonium salt and the support.

Design of Novel Synthetic Methodologies Exploiting this compound Reactivity

The unique properties of the fluoride ion, delivered in a soluble form by this compound, could be harnessed to develop novel synthetic methodologies. As a strong base and a potent nucleophile, the fluoride ion can facilitate a range of chemical transformations.

Future research could focus on exploiting the reactivity of this compound in areas such as:

C-H Activation: The basicity of the fluoride ion could be utilized to deprotonate weakly acidic C-H bonds, enabling subsequent functionalization.

Anion-Relay Catalysis: this compound could potentially act as a phase-transfer catalyst, transporting fluoride or other anions between different phases to promote reactions.

Fluorinative Cyclizations: The nucleophilic nature of the fluoride ion could be employed in the development of new cyclization reactions to synthesize fluorine-containing heterocyclic compounds.

Exploration in Materials Science and Polymer Chemistry Applications

The potential applications of this compound in materials science and polymer chemistry represent a largely unexplored frontier. The fluoride ion can play a crucial role in the synthesis and modification of various materials.

Future research directions could include:

Polymer Synthesis: Investigating its use as a catalyst or initiator in polymerization reactions, such as the ring-opening polymerization of lactones or the synthesis of fluorinated polymers.

Surface Modification: Exploring its utility in the surface modification of materials, for example, by promoting the grafting of polymers onto surfaces or by facilitating the etching of specific materials.

Formation of Advanced Materials: Investigating its role in the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it might act as a mineralizer or a template.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for methyl tributyl ammonium fluoride, and how can purity be optimized?

- Synthesis typically involves quaternization of tributylamine with methyl fluoride under controlled conditions. Purity optimization requires rigorous drying of reactants, inert atmosphere (e.g., nitrogen or argon), and solvent selection (e.g., anhydrous THF or acetonitrile). Post-synthesis purification via recrystallization or column chromatography is advised. Characterization via / NMR and elemental analysis ensures structural fidelity .

Q. Which analytical methods are most reliable for characterizing this compound in solution?

- Ion-selective electrodes (ISEs) or ion chromatography are preferred for quantifying fluoride release. Thermogravimetric analysis (TGA) assesses thermal stability, while NMR tracks fluoride dissociation kinetics. Cross-validate results with FTIR to confirm functional groups and XRD for crystalline phase identification .

Q. How does this compound compare to other quaternary ammonium fluorides (e.g., tetramethylammonium fluoride) in solvent systems?

- Unlike smaller analogs (e.g., tetramethylammonium fluoride), its bulky tributyl groups enhance solubility in non-polar solvents (e.g., toluene) and reduce hygroscopicity. However, steric hindrance may slow fluoride ion release. Solvent polarity studies using Kamlet-Taft parameters can quantify these effects .

Advanced Research Questions

Q. What mechanisms underlie the catalytic activity of this compound in nucleophilic fluorination reactions?

- The compound acts as a phase-transfer catalyst, shuttling fluoride ions between aqueous and organic phases. Kinetic studies (e.g., stopped-flow spectroscopy) reveal rate dependence on ion-pair dissociation and interfacial transfer efficiency. Compare with tributyl ammonium bromide (TBAB) to isolate fluoride-specific effects .

Q. How do temperature and solvent choice influence the stability of this compound in long-term storage?

- Accelerated aging experiments (40–80°C) in sealed vials with moisture traps (e.g., molecular sieves) can model degradation. Monitor via NMR for HF formation, a common degradation byproduct. Polar aprotic solvents (e.g., DMF) stabilize the compound better than alcohols due to reduced proton activity .

Q. What strategies resolve contradictions in fluoride ion availability measurements across different analytical techniques?

- Discrepancies arise from technique sensitivity: ISEs detect free , while NMR includes ion pairs. Use conductometric titrations to quantify free vs. paired ions. For solid-state systems, pair XPS (surface analysis) with bulk XRD to identify hydration states affecting fluoride release .

Q. Can this compound facilitate fluorination in biphasic systems with CO₂-derived substrates?

- Test in gas-liquid systems (e.g., CO₂-expanded solvents) where its phase-transfer capability enhances mass transfer. Monitor fluorination efficiency (GC-MS) of epoxides or carbonyls under varying pressures (1–10 atm CO₂). Compare turnover numbers with TBAB-based systems to assess fluoride-specific advantages .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.